B1579819 L-ORNITHINE:HCL UNLABELED

L-ORNITHINE:HCL UNLABELED

Numéro de catalogue: B1579819
Poids moléculaire: 168.62
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Historical Context of L-Ornithine Discovery and Early Metabolic Pathway Delineation

The journey to understanding L-ornithine began with the broader investigation of nitrogen metabolism. In 1877, the chemist Jaffe first isolated ornithine from the urine of birds that had consumed benzoic acid, giving the compound its name, which relates to birds. sigmaaldrich.combiocrates.com However, the full significance of L-ornithine would not be appreciated until the elucidation of the urea (B33335) cycle.

In 1932, Hans Krebs and his assistant Kurt Henseleit made a groundbreaking discovery by delineating the steps of urea synthesis in mammals. mpg.dewikipedia.orgcanpku.org This was the first metabolic cycle to be discovered, predating the famous Krebs cycle by five years. wikipedia.org Their work, meticulously documented in laboratory notebooks that are still preserved today, revealed the cyclical nature of this pathway, which is also known as the ornithine cycle. sigmaaldrich.commpg.dewikipedia.org This seminal research established L-ornithine as a central intermediate in the process of converting toxic ammonia (B1221849) into urea for excretion. wikipedia.orgwikipedia.org Later, the urea cycle was described in more detail by Ratner and Cohen. wikipedia.org

Fundamental Significance as a Non-Proteinogenic Amino Acid in Core Cellular Metabolism

L-ornithine is classified as a non-proteinogenic amino acid, meaning it is not encoded by the genetic code and therefore not directly incorporated into proteins during translation. wikipedia.orgcreative-proteomics.comlifetein.com Despite this, it plays a crucial role in several metabolic pathways. sigmaaldrich.com

Its most prominent role is as a key intermediary in the urea cycle. wikipedia.orgcreative-proteomics.comdrugbank.com This cycle is essential for the detoxification of ammonia, a toxic byproduct of amino acid catabolism. sigmaaldrich.comcreative-proteomics.com In the liver, L-ornithine combines with carbamoyl (B1232498) phosphate (B84403) to form citrulline, a reaction catalyzed by the enzyme ornithine transcarbamylase. creative-proteomics.comlifetein.com The cycle continues, ultimately regenerating L-ornithine and producing urea, which is then excreted. wikipedia.org

Beyond the urea cycle, L-ornithine serves as a precursor for the synthesis of other important molecules. It is a starting point for the biosynthesis of polyamines such as putrescine, spermidine (B129725), and spermine (B22157). creative-proteomics.comdrugbank.com These molecules are vital for numerous cellular processes, including cell proliferation, differentiation, and the stabilization of DNA. creative-proteomics.com Furthermore, L-ornithine is a precursor for the synthesis of other amino acids, including proline and glutamic acid. sigmaaldrich.comusda.gov

The metabolic flux of nitrogen through L-ornithine is thought to be quite rapid, highlighting its dynamic and central role in cellular nitrogen management. usda.gov Its position at the crossroads of major metabolic pathways underscores its importance in maintaining cellular homeostasis. usda.gov

Overview of Methodological Approaches in L-Ornithine Research

The study of L-ornithine and its metabolic pathways has been advanced by a variety of analytical techniques. These methods are crucial for quantifying L-ornithine levels in biological samples and for elucidating the intricate details of its metabolic roles.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used for the separation and quantification of amino acids like L-ornithine. numberanalytics.com These methods separate compounds based on their physical and chemical properties, allowing for their individual detection and measurement. numberanalytics.comcreative-proteomics.com

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for identifying and quantifying molecules based on their mass-to-charge ratio. numberanalytics.com When coupled with chromatographic techniques (e.g., LC-MS or GC-MS), it provides high sensitivity and specificity for amino acid analysis. numberanalytics.comcreative-proteomics.com This has become a cornerstone for metabolomics studies, which aim to measure a wide range of small molecules, including L-ornithine, in biological systems. ugent.be

Enzymatic Assays: These assays are used to measure the activity of specific enzymes involved in L-ornithine metabolism, such as ornithine transcarbamylase. lifetein.com By quantifying enzyme activity, researchers can gain insights into the regulation of metabolic pathways under different physiological conditions.

Isotope Tracing: The use of isotopically labeled L-ornithine, such as L-Ornithine·HCl (¹⁵N₂, 98%) or L-Ornithine·HCl (¹³C₅, 99%; ¹⁵N₂, 99%), allows researchers to trace the metabolic fate of the molecule through various biochemical pathways. isotope.comisotope.com This technique is invaluable for understanding the dynamics of L-ornithine metabolism and its interconnections with other metabolic networks.

Genetic and Molecular Biology Techniques: The advent of molecular biology has enabled the study of the genes and enzymes involved in L-ornithine metabolism. Techniques such as gene knockout and overexpression in model organisms like Bacillus amyloliquefaciens and Corynebacterium glutamicum have been used to investigate the effects of altered L-ornithine metabolism and to engineer microbes for the production of L-ornithine. frontiersin.orgresearchgate.net

Table 1: Key Methodological Approaches in L-Ornithine Research

Methodological Approach Principle Applications in L-Ornithine Research
High-Performance Liquid Chromatography (HPLC) Separation of molecules based on their differential partitioning between a stationary and a mobile phase. numberanalytics.com Quantification of L-ornithine in biological fluids and tissues. creative-proteomics.com
Gas Chromatography (GC) Separation of volatile compounds based on their interaction with a stationary phase. numberanalytics.com Analysis of derivatized L-ornithine. creative-proteomics.com
Mass Spectrometry (MS) Identification and quantification of molecules based on their mass-to-charge ratio. numberanalytics.com Highly sensitive and specific detection of L-ornithine and its metabolites; used in metabolomics. ugent.be
Enzymatic Assays Measurement of the rate of a specific enzyme-catalyzed reaction. Determining the activity of enzymes in the urea cycle and other pathways involving L-ornithine. lifetein.com
Isotope Tracing Use of isotopically labeled molecules to follow their metabolic fate. isotope.comisotope.com Tracing the conversion of L-ornithine into other molecules and understanding pathway dynamics.
Genetic Engineering Manipulation of an organism's genes to study function or for production purposes. frontiersin.orgresearchgate.net Investigating the impact of specific genes on L-ornithine metabolism; creating microbial strains for L-ornithine production.

Propriétés

Poids moléculaire

168.62

Pureté

98%

Origine du produit

United States

Biosynthesis and Anabolic Pathways of L Ornithine

Precursor Compounds and Key Enzymatic Conversions in de novo L-Ornithine Synthesis

The primary precursor for the de novo biosynthesis of L-ornithine is L-glutamate, which undergoes a series of transformations. pnas.org This pathway involves the acetylation of glutamate (B1630785) to prevent its spontaneous cyclization, thereby separating ornithine biosynthesis from that of proline. nih.gov The key enzymatic steps involve the formation of N-acetylglutamate, which is then phosphorylated, reduced, and transaminated to form N-acetylornithine. The final step is the removal of the acetyl group to yield L-ornithine. pnas.orgebi.ac.uk

Two main types of pathways exist for ornithine synthesis from glutamate: a linear pathway and a cyclic pathway. nih.gov In the linear pathway, the acetyl group is removed from N-acetylornithine by N-acetylornithine deacetylase. nih.gov In the cyclic pathway, the acetyl group is transferred from N-acetylornithine back to glutamate to form a new molecule of N-acetylglutamate, a reaction catalyzed by ornithine acetyltransferase. nih.gov

N-acetylglutamate kinase (NAGK) is a pivotal enzyme in the L-ornithine biosynthetic pathway. asm.org It catalyzes the phosphorylation of N-acetylglutamate (NAG) to form N-acetylglutamyl-5-phosphate, which is the second committed step in the pathway. ebi.ac.ukasm.org This reaction is often a rate-limiting and key regulatory point. usda.gov The activity of NAGK is typically subject to feedback inhibition by arginine, the end-product of the pathway. asm.orgmdpi.com This regulation ensures that the cell does not overproduce arginine and ornithine, thus conserving energy and resources. In the yeast Saccharomyces cerevisiae, NAGK is encoded by the ARG5,6 gene, which produces a polyprotein that is cleaved into two functional enzymes, one of which is NAGK. asm.org

Ornithine acetyltransferase (OAT), also known as N-acetylornithine:glutamate acetyltransferase, plays a central role in the cyclic version of ornithine biosynthesis found in many prokaryotes and plants. mdpi.comwikipedia.org This enzyme catalyzes the reversible transfer of an acetyl group from N-acetyl-L-ornithine to L-glutamate, yielding L-ornithine and N-acetyl-L-glutamate. mdpi.comuniprot.org This single reaction accomplishes both the deacetylation of the ornithine precursor and the regeneration of N-acetylglutamate needed for the first step of the cycle, making it a highly efficient process. jmb.or.kr Some OATs are bifunctional, also capable of catalyzing the synthesis of N-acetylglutamate from acetyl-CoA and glutamate, similar to N-acetylglutamate synthase (NAGS). mdpi.comnih.gov The enzyme often functions as a heterotetramer and can undergo self-catalyzed cleavage from a precursor protein to become active. nih.gov

Regulatory Mechanisms Governing L-Ornithine Biosynthetic Flux

The biosynthesis of L-ornithine is under strict metabolic control to meet cellular demands while preventing wasteful overproduction. The primary regulatory mechanism is feedback inhibition of key enzymes by the pathway's end-product, L-arginine. mdpi.comjmb.or.kr N-acetylglutamate kinase (NAGK) is the best-characterized regulatory step; its activity is allosterically inhibited by L-arginine. usda.govmdpi.com In some organisms, the first enzyme, N-acetylglutamate synthase (NAGS), is also subject to arginine-mediated feedback inhibition. mdpi.com In Escherichia coli, the expression of the arginine biosynthesis genes is controlled by a repressor protein, ArgR, which, when bound to arginine, suppresses transcription of the arg operon. d-nb.info Additionally, in some bacteria, polyamines like putrescine and spermidine (B129725) have been shown to regulate the intracellular pool of ornithine. asm.org

Interactive Table: Key Enzymes in L-Ornithine Biosynthesis

Enzyme Gene (example) Function Regulation
N-Acetylglutamate Synthase (NAGS) argA (E. coli) Catalyzes N-acetylglutamate formation from glutamate and acetyl-CoA. wikipedia.org Feedback inhibition by L-arginine in some species. mdpi.com
N-Acetylglutamate Kinase (NAGK) argB (E. coli) Phosphorylates N-acetylglutamate. jmb.or.kr Key regulatory point; feedback inhibition by L-arginine. usda.gov
N-Acetyl-gamma-glutamyl-phosphate Reductase argC (E. coli) Reduces N-acetylglutamyl-5-phosphate. jmb.or.kr Part of the regulated arg operon. d-nb.info
N-Acetylornithine Aminotransferase argD (E. coli) Catalyzes the transamination to form N-acetylornithine. karger.com Part of the regulated arg operon. d-nb.info
Ornithine Acetyltransferase (OAT) / N-Acetylornithine Deacetylase argJ / argE (E. coli) Removes the acetyl group to produce L-ornithine. jmb.or.krilo.org argJ is feedback inhibited by L-ornithine in C. glutamicum. jmb.or.kr

Comparative Analysis of L-Ornithine Biosynthesis Across Diverse Biological Systems

While the core reactions for L-ornithine synthesis are conserved, the organization and regulation of the pathway can differ significantly between microorganisms and plants.

In many bacteria, including Escherichia coli, L-ornithine is synthesized from L-glutamate through a linear pathway involving five enzymatic steps catalyzed by enzymes encoded by the argA, argB, argC, argD, and argE genes. pnas.org The pathway is regulated at the genetic level by the arginine repressor (ArgR), which controls the expression of these genes. d-nb.infonih.gov

Corynebacterium glutamicum, a bacterium widely used for the industrial production of amino acids, utilizes a cyclic pathway for L-ornithine synthesis. jmb.or.krresearchgate.net In this cycle, the argJ gene encodes ornithine acetyltransferase, which recycles the acetyl group from N-acetylornithine to glutamate. jmb.or.kr This cyclic pathway is considered more efficient as it saves the ATP that would be consumed for acetyl-CoA synthesis in the linear pathway. Metabolic engineering of C. glutamicum for enhanced L-ornithine production often involves deleting genes for competing pathways (argF to prevent citrulline formation), removing feedback inhibition by mutating key enzymes, and deleting the transcriptional repressor ArgR. jmb.or.krd-nb.infonih.gov

In plants like Arabidopsis thaliana, L-ornithine biosynthesis is compartmentalized, occurring primarily in plastids. frontiersin.org Similar to some microbes, plants can utilize a cyclic pathway where ornithine acetyltransferase (encoded by ArgJ) is active. uniprot.org However, evidence also points to the existence of a linear pathway, as an N-acetylornithine deacetylase (NAOD) has been identified and characterized in Arabidopsis. oup.com This suggests that plants may have both pathways for ornithine production. oup.com

The regulation in plants also involves feedback inhibition of N-acetylglutamate kinase (NAGK) by arginine. usda.govmdpi.com L-ornithine is a crucial precursor for polyamines and certain alkaloids, and its synthesis is linked to plant development and stress responses. usda.govmdpi.com For instance, overexpression of a tomato N-acetyl-L-glutamate synthase (NAGS) gene in Arabidopsis led to increased ornithine levels and enhanced tolerance to salt and drought stress, likely because ornithine serves as a precursor for osmoprotective compounds like proline and polyamines. nih.gov

Interactive Table: Comparison of L-Ornithine Biosynthesis Pathways

Feature Escherichia coli Corynebacterium glutamicum Arabidopsis thaliana (Plants)
Primary Pathway Linear Pathway pnas.org Cyclic Pathway jmb.or.kr Both linear and cyclic pathways may operate. uniprot.orgoup.com
Key Acetyl-Group Enzyme N-Acetylornithine Deacetylase (argE) ilo.org Ornithine Acetyltransferase (argJ) jmb.or.kr Both NAOD and OAT (ArgJ) are present. uniprot.orgoup.com
Primary Regulation Transcriptional repression by ArgR; feedback inhibition. d-nb.infonih.gov Feedback inhibition of ArgJ and NAGK; transcriptional repression by ArgR. jmb.or.kr Feedback inhibition of NAGK by arginine. usda.gov
Cellular Location Cytoplasm Cytoplasm Plastids frontiersin.org

Catabolism and Degradation Pathways of L Ornithine

Enzymatic Pathways Leading to Downstream Metabolites from L-Ornithine Degradation

The degradation of L-Ornithine is primarily facilitated by two key enzymes: Ornithine Decarboxylase (ODC) and Ornithine Aminotransferase (OAT). These enzymes channel L-Ornithine into distinct metabolic routes, leading to the formation of vital downstream metabolites.

The enzyme Ornithine Decarboxylase (ODC) catalyzes the initial and rate-limiting step in the synthesis of polyamines. wikipedia.orgwikidoc.orgfrontiersin.org This reaction involves the decarboxylation of ornithine to produce putrescine. wikipedia.orgwikidoc.org Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are crucial for various cellular processes such as cell growth, differentiation, and the stabilization of DNA structure. wikipedia.orgwikidoc.orgcloud-clone.com

Ornithine Aminotransferase (OAT) , a mitochondrial enzyme, directs L-Ornithine towards a different metabolic fate. researchgate.netnih.govnih.gov OAT catalyzes the reversible transfer of the δ-amino group from ornithine to α-ketoglutarate, yielding glutamate-γ-semialdehyde and glutamate (B1630785). researchgate.netnih.govresearchgate.net Glutamate-γ-semialdehyde can then spontaneously cyclize to form pyrroline-5-carboxylate (P5C), which is a precursor for the synthesis of proline. nih.govtaylorandfrancis.com In some tissues, the reaction catalyzed by OAT is a key source of glutamate. researchgate.netnih.gov

Another enzyme, Ornithine Cyclodeaminase (OCD) , found in some bacteria, directly converts L-ornithine to L-proline with the release of ammonia (B1221849). oup.comuniprot.org

Table 1: Key Enzymes in L-Ornithine Degradation and their Downstream Metabolites

Enzyme Abbreviation Substrate(s) Product(s) Metabolic Pathway
Ornithine Decarboxylase ODC L-Ornithine Putrescine, CO2 Polyamine Synthesis wikipedia.orgwikidoc.orgfrontiersin.org
Ornithine Aminotransferase OAT L-Ornithine, α-Ketoglutarate Glutamate-γ-semialdehyde, L-Glutamate Proline and Glutamate Metabolism researchgate.netnih.govresearchgate.net
Ornithine Cyclodeaminase OCD L-Ornithine L-Proline, Ammonia Proline Biosynthesis (in some bacteria) oup.comuniprot.org

Contribution to Nitrogen Scavenging and Disposal Mechanisms within Cellular Systems

L-Ornithine is a central molecule in the body's mechanisms for managing nitrogen waste, primarily through its role in the urea (B33335) cycle. creative-proteomics.comdrugbank.comwikipedia.org The urea cycle is the primary metabolic pathway for the detoxification and disposal of ammonia, a toxic byproduct of amino acid catabolism. creative-proteomics.compatsnap.com

Within the urea cycle, L-Ornithine acts as a crucial intermediate. wikipedia.org It is produced in the cytoplasm from the hydrolysis of L-arginine by the enzyme arginase, a reaction that also yields urea. creative-proteomics.comwikipedia.org This newly synthesized L-Ornithine is then transported into the mitochondria.

Inside the mitochondria, Ornithine Transcarbamylase (OTC) catalyzes the reaction between L-Ornithine and carbamoyl (B1232498) phosphate (B84403) to produce L-Citrulline. creative-proteomics.com Carbamoyl phosphate itself is synthesized from ammonia and bicarbonate, thus incorporating the nitrogen waste into the cycle. creative-proteomics.comfrontiersin.org L-Citrulline is then transported back to the cytoplasm, where it undergoes further reactions to regenerate L-arginine, completing the cycle and allowing for the continuous detoxification of ammonia. creative-proteomics.com In this cyclical process, L-ornithine can be seen as a carrier molecule that facilitates the conversion of toxic ammonia into the excretable, non-toxic urea. wikipedia.orgpatsnap.com

The role of L-Ornithine in nitrogen scavenging is not limited to the urea cycle. The transamination reaction catalyzed by OAT also contributes to nitrogen homeostasis by converting ornithine into glutamate, which can then be used in various metabolic processes or further metabolized to dispose of nitrogen. nih.govresearchgate.net By providing alternative pathways for nitrogen disposal, these processes are crucial for maintaining nitrogen balance within the body. nih.gov

Table 2: Key Proteins in L-Ornithine's Contribution to Nitrogen Scavenging

Protein Location Function in Nitrogen Scavenging
Arginase Cytoplasm Produces L-Ornithine and urea from L-Arginine, directly removing nitrogen as urea. creative-proteomics.comwikipedia.org
Ornithine Transcarbamylase (OTC) Mitochondria Combines L-Ornithine with carbamoyl phosphate (containing ammonia-derived nitrogen) to form L-Citrulline, a key step in the urea cycle. creative-proteomics.com
Ornithine Aminotransferase (OAT) Mitochondria Transfers nitrogen from L-Ornithine to α-ketoglutarate, forming glutamate, which can be used to manage nitrogen balance. researchgate.netnih.govresearchgate.net

L Ornithine S Central Role in Interconnected Metabolic Cycles

L-Ornithine is a key player in two interconnected and vital metabolic pathways: the urea (B33335) cycle, which is essential for the removal of excess nitrogen, and the polyamine biosynthesis pathway, which produces compounds necessary for cell growth and differentiation.

Integration within the Urea Cycle: Mechanistic and Enzymatic Considerations

The urea cycle is a series of biochemical reactions that produces urea from ammonia (B1221849), a toxic waste product of amino acid catabolism. sigmaaldrich.com This cycle is crucial for preventing ammonia toxicity in the body. L-ornithine is a central component of this cycle. sigmaaldrich.com

Ornithine transcarbamylase (OTC) is a key enzyme in the urea cycle that catalyzes the condensation of carbamoyl (B1232498) phosphate (B84403) and L-ornithine to form L-citrulline and phosphate. wikipedia.orguniprot.org This reaction is the second step of the urea cycle and occurs within the mitochondrial matrix of hepatocytes. nih.gov

The stoichiometry of the reaction catalyzed by OTC is as follows: Carbamoyl Phosphate + L-Ornithine → L-Citrulline + Phosphate wikipedia.org

The activity of OTC is crucial for the proper functioning of the urea cycle. doaj.org Deficiencies in OTC can lead to the accumulation of ammonia in the blood, a condition known as hyperammonemia. wikipedia.org The enzyme is a homotrimer, with active sites located at the interfaces of the subunits. acs.org Specific amino acid residues within the enzyme are critical for binding both carbamoyl phosphate and L-ornithine, as well as for the catalytic activity itself. uniprot.orgacs.org

Arginase is the final enzyme in the urea cycle and is responsible for the hydrolysis of L-arginine to produce L-ornithine and urea. creative-proteomics.comebi.ac.uk This reaction not only completes the cycle by regenerating L-ornithine, which can then be transported back into the mitochondria for another round of the cycle, but also produces urea for excretion. creative-proteomics.comfrontiersin.org

The reaction catalyzed by arginase is: L-Arginine + H₂O → L-Ornithine + Urea ebi.ac.uk

There are two main isoforms of arginase: Arginase I, found predominantly in the cytoplasm of liver cells and central to the urea cycle, and Arginase II, located in the mitochondria of various tissues and involved in regulating cellular arginine levels for other metabolic purposes. nih.gov The activity of arginase is dependent on a binuclear manganese cluster in its active site. ebi.ac.uk

The urea cycle is a prime example of metabolic compartmentation, with different steps occurring in two distinct cellular locations: the mitochondrial matrix and the cytoplasm of liver cells. nih.govnih.gov This separation of enzymatic reactions allows for the efficient regulation and channeling of intermediates.

The initial steps, the formation of carbamoyl phosphate and its reaction with ornithine to form citrulline (catalyzed by OTC), occur in the mitochondria. nih.gov Citrulline is then transported out into the cytoplasm in exchange for ornithine via the ornithine/citrulline antiporter. nih.gov The subsequent reactions of the cycle, leading to the formation of arginine and its eventual cleavage by arginase to produce urea and regenerate ornithine, take place in the cytoplasm. nih.gov The newly formed ornithine is then transported back into the mitochondria to continue the cycle.

This intricate system of transport and enzymatic activity across different compartments ensures that the flux through the urea cycle can be tightly controlled and responsive to the metabolic needs of the organism, such as changes in dietary protein intake and the need for ammonia detoxification. imrpress.comscispace.com

Precursor Function in the Polyamine Biosynthesis Pathway

Beyond its role in the urea cycle, L-ornithine is the essential precursor for the synthesis of polyamines, a class of aliphatic polycations that are vital for numerous cellular processes. creative-proteomics.comweizmann.ac.il

Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the polyamine biosynthesis pathway. nih.govvliz.be It catalyzes the decarboxylation of L-ornithine to form putrescine, the simplest diamine. weizmann.ac.il This reaction is a critical regulatory point for polyamine synthesis.

The reaction is as follows: L-Ornithine → Putrescine + CO₂

ODC activity is tightly regulated at multiple levels, including transcription, translation, and protein degradation. nih.govvliz.be The enzyme has a very short half-life and its degradation is mediated by a protein called antizyme, which is induced by high levels of polyamines in a negative feedback loop. vliz.beplos.org ODC is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, and its catalytic mechanism involves the formation of a Schiff base with the substrate. nih.gov The stereochemistry of the reaction is specific, with only the L-isomer of ornithine being a substrate for the enzyme.

Putrescine, formed from the decarboxylation of L-ornithine, serves as the foundation for the synthesis of the higher polyamines, spermidine (B129725) and spermine (B22157). nih.govkarger.com This occurs through the sequential addition of aminopropyl groups derived from decarboxylated S-adenosylmethionine (dcSAM). nih.gov

The synthesis of spermidine and spermine involves the following steps:

Putrescine + dcSAM → Spermidine + 5'-methylthioadenosine (MTA) , catalyzed by spermidine synthase. nih.gov

Spermidine + dcSAM → Spermine + MTA , catalyzed by spermine synthase. nih.gov

The metabolism of polyamines is a dynamic and cyclic process. nih.govkarger.com Spermidine and spermine can be converted back to putrescine through a two-step catabolic pathway involving acetylation by spermidine/spermine N1-acetyltransferase (SSAT) and subsequent oxidation by polyamine oxidase (PAO). nih.govkarger.comnih.gov This interconversion allows the cell to precisely regulate the intracellular concentrations of each polyamine according to its physiological needs for processes like cell growth, differentiation, and DNA stabilization. weizmann.ac.ilnih.govkarger.com

Functional Significance of Polyamine Synthesis in Fundamental Cellular Processes

Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycationic molecules indispensable for a multitude of cellular functions, including proliferation and differentiation. researchgate.netd-nb.info The synthesis of these vital compounds is intrinsically linked to L-ornithine, which serves as the direct precursor for putrescine, the simplest polyamine.

The conversion of L-ornithine to putrescine is catalyzed by the enzyme ornithine decarboxylase (ODC), a rate-limiting step in polyamine biosynthesis. nih.govweizmann.ac.il The activity of ODC is tightly regulated and is often induced by growth stimuli. aai.org Research has demonstrated that inhibiting ODC activity can suppress cell growth, highlighting the essential nature of this pathway. aai.orgpnas.org

The significance of polyamines in cellular proliferation is well-established. nih.gov They are known to interact with negatively charged molecules like DNA, RNA, and proteins, thereby influencing processes such as DNA replication, transcription, and translation. nih.gov By stabilizing chromatin structure and regulating ion channels, polyamines create an environment conducive to cell growth and division. nih.gov Studies on various cell types, including vascular smooth muscle cells and astrocytes, have shown that inhibiting polyamine synthesis prevents proliferation. nih.govahajournals.org Conversely, the addition of exogenous polyamines can often rescue this inhibition, confirming their direct role in cell growth. aai.orgahajournals.org

In the context of cellular differentiation, polyamines also play a crucial role. Their levels are meticulously controlled during developmental processes, and alterations in polyamine concentrations can impact the differentiation of various cell lineages. nih.gov

Metabolic Linkages to Proline and Glutamate (B1630785) Metabolism

The metabolic fate of L-ornithine is not limited to polyamine synthesis; it is also intricately connected to the metabolism of the amino acids proline and glutamate. This metabolic crosstalk is crucial for maintaining cellular homeostasis and responding to various physiological demands.

Ornithine Aminotransferase (OAT) Function and Reversible Transamination

A key enzyme that bridges the metabolic pathways of ornithine, proline, and glutamate is ornithine aminotransferase (OAT). cambridge.orgnih.gov OAT is a mitochondrial enzyme that catalyzes the reversible transamination of the δ-amino group of L-ornithine to α-ketoglutarate, producing glutamate-γ-semialdehyde (GSA) and L-glutamate. nih.govamc.nlmdpi.com GSA is in spontaneous equilibrium with its cyclic form, Δ1-pyrroline-5-carboxylate (P5C). cambridge.orgmdpi.com

The reversibility of the OAT-catalyzed reaction is a critical feature, allowing the direction of the metabolic flux to shift based on the cell's needs. cambridge.orgresearchgate.net In most tissues, the reaction tends to proceed towards the formation of glutamate from ornithine. nih.gov However, under conditions where ornithine levels are low or GSA/P5C levels are high, the reaction can be driven in the reverse direction to synthesize ornithine. nih.gov This bidirectional capability allows OAT to play a central role in regulating the intracellular pools of these interconnected amino acids.

The enzyme P5C reductase (PYCR) can then convert P5C to proline. mdpi.com This establishes a direct metabolic link between ornithine and proline synthesis.

Cross-Talk and Regulatory Interplay between Ornithine, Proline, and Glutamate Pathways

The metabolic pathways of ornithine, proline, and glutamate are not isolated but are part of a highly regulated network. researchgate.netnih.gov The interconversion of these amino acids allows the cell to adapt to changing metabolic demands and environmental stresses. nih.govbioone.org

For instance, high intracellular levels of ornithine can lead to the synthesis of P5C via the OAT pathway, which can then be converted to proline. mdpi.com Conversely, proline can be catabolized back to P5C and subsequently to glutamate. frontiersin.org This interplay is crucial for processes such as redox balancing and energy production. mdpi.com

Studies have shown that the diversion of ornithine towards polyamine synthesis can influence the biosynthesis of arginine and proline from glutamate. nih.gov This suggests a coordinated regulation where the demand for one pathway can impact the flux through interconnected pathways. The regulation of this metabolic network appears to be complex, involving both enzymatic activity and the availability of substrates. nih.govmdpi.com For example, the expression of genes encoding key enzymes in these pathways can be modulated by various factors, including nutrient availability and stress conditions. nih.govresearchgate.net This intricate regulatory system ensures that the cell can maintain a delicate balance between the synthesis and degradation of these crucial amino acids to support fundamental cellular processes.

Enzymology and Molecular Mechanisms of L Ornithine Interacting Proteins

Biochemical Characterization of Key Enzymes Involved in L-Ornithine Metabolism

The metabolism of L-ornithine is orchestrated by several key enzymes, each with distinct roles and characteristics. The most prominent among these are Ornithine Transcarbamylase (OTC), Ornithine Aminotransferase (OAT), and Ornithine Decarboxylase (ODC).

Ornithine Transcarbamylase (OTC): A ubiquitous enzyme found in organisms from microbes to vertebrates, OTC is a key enzyme in the urea (B33335) cycle. researchgate.net In eukaryotes, it is located in the mitochondrial matrix. researchgate.netnih.gov Its primary function is to catalyze the formation of L-citrulline from L-ornithine and carbamoyl (B1232498) phosphate (B84403). researchgate.netacs.orgcreative-proteomics.com This reaction is a crucial step in the detoxification of ammonia (B1221849) into urea. acs.orgcreative-proteomics.com Hepatic OTC is integral to the urea cycle, while in the intestine, its activity contributes to the synthesis of citrulline and arginine. nih.gov Structurally, most anabolic OTCs are trimers. researchgate.net Recent studies suggest that OTC can form clusters with other mitochondrial urea cycle enzymes, like N-acetyl-glutamate synthase (NAGS) and carbamoyl phosphate synthetase I (CPS1), at the inner mitochondrial membrane, which may facilitate the channeling of metabolites. nih.gov

Ornithine Aminotransferase (OAT): Also known as ornithine δ-aminotransferase, OAT is a mitochondrial enzyme that catalyzes the reversible transfer of the δ-amino group from L-ornithine to α-ketoglutarate, producing glutamate-γ-semialdehyde (GSA) and L-glutamate. nih.govmdpi.com GSA can then spontaneously cyclize to form Δ1-pyrroline-5-carboxylate (P5C), which is a precursor for proline synthesis. portlandpress.com OAT is a pyridoxal-5'-phosphate (PLP)-dependent enzyme. nih.govportlandpress.com It is found in almost all eukaryotic organisms and is highly conserved. mdpi.com In mammals, OAT is primarily located in the liver, kidney, intestine, and brain, where it plays a significant role in controlling the levels of signaling molecules like glutamate (B1630785) and proline. nih.govmdpi.com

Ornithine Decarboxylase (ODC): This enzyme is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of L-ornithine to produce putrescine, the diamine precursor for the biosynthesis of polyamines like spermidine (B129725) and spermine (B22157). mdpi.commdpi.com As the rate-limiting enzyme in polyamine synthesis, ODC activity is crucial for cellular processes such as DNA replication, transcription, and translation. mdpi.commdpi.com ODC has been characterized in various organisms, including plants and fungi. mdpi.commdpi.com

Reaction Kinetics and Substrate Specificity of Ornithine-Dependent Enzymes

The efficiency and specificity of ornithine-metabolizing enzymes are defined by their reaction kinetics and substrate preferences. These properties have been investigated through steady-state and pre-steady-state kinetic studies.

Ornithine Aminotransferase (OAT): Human OAT (hOAT) follows a Bi-Bi Ping-Pong kinetic mechanism. nih.gov The enzyme exhibits a high affinity and catalytic rate for its native substrate, L-ornithine. nih.gov Studies on OAT from Toxoplasma gondii (TgOAT) revealed unique substrate specificity. While it shares the general transamination mechanism with OATs from other species, it shows a twofold preference for N-acetylornithine (AcOrn) over L-ornithine, primarily due to a higher kcat value. portlandpress.com Interestingly, TgOAT can also utilize D-ornithine, albeit with low efficiency. portlandpress.com The substrate specificity of OAT is determined by key residues in the active site; for example, mutating Tyr-85 to isoleucine in one OAT decreased its reaction rate with ornithine by 1000-fold while increasing the rate with 4-aminobutyrate 16-fold, highlighting this residue's role as a major determinant of ornithine specificity. rcsb.org

Ornithine Decarboxylase (ODC): Plant ODCs from species that produce tropane (B1204802) alkaloids have been shown to primarily catalyze the conversion of ornithine to putrescine. mdpi.com However, they also exhibit a low level of lysine (B10760008) decarboxylase (LDC) activity, typically less than 1% of their ODC activity. mdpi.com This dual specificity sheds light on the evolutionary relationship between ODC and LDC. mdpi.com In contrast, ODC from Aspergillus terreus showed higher deiminating activity towards L-arginine and L-lysine compared to L-ornithine, which is attributed to the stereostructural similarity between these amino acids. mdpi.com

Ornithine Hydroxylase (PvdA): This FAD-dependent monooxygenase from Pseudomonas aeruginosa hydroxylates the δ-amino group of L-ornithine. nih.gov The enzyme is highly specific for L-ornithine. nih.gov While L-lysine, which has one additional methylene (B1212753) group in its side chain, can trigger NADPH oxidation at 80% of the rate of L-ornithine, no hydroxylated product is formed. nih.gov The D-enantiomer, D-ornithine, shows no activity, and the α-amino and α-carboxyl groups are essential for substrate binding and activity. nih.gov

The following table summarizes the kinetic parameters for various ornithine-dependent enzymes.

EnzymeOrganismSubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
TgOAT Toxoplasma gondiiL-Ornithine1.151.181026
TgOAT Toxoplasma gondiiN-acetylornithine0.992.502525
TgOAT Toxoplasma gondiiα-Ketoglutarate0.312.518100
hOAT Homo sapiensL-Ornithine1.8147778
hOAT Homo sapiens5-Aminovaleric acid0.280.02796
AlODC Anisodus luridusL-Ornithine0.172.1812824
DsODC Datura stramoniumL-Ornithine0.231.054565
OspR Streptomyces sp. CZN-258OspA (peptide)0.009010.00508564
OspR Streptomyces sp. CZN-258OspA-MD (modified peptide)0.006330.06079590
Data sourced from multiple studies. nih.govportlandpress.commdpi.comacs.org

Structural Biology Insights into Catalytic Mechanisms

X-ray crystallography and other structural biology techniques have provided detailed pictures of the active sites of ornithine-interacting enzymes, revealing the molecular basis for their catalytic mechanisms.

Ornithine Transcarbamylase (OTC): The crystal structure of human OTC, both alone and in complex with substrates or analogs like N-phosphonoacetyl-L-ornithine (PALO), has been determined. nih.govacs.org These structures show that OTC undergoes a significant conformational change upon substrate binding, a process known as induced fit. researchgate.net The binding of the first substrate, carbamoyl phosphate (CP), induces a domain closure that prepares the active site for the binding of the second substrate, ornithine. researchgate.netnih.gov The active site contains specific domains for binding CP and ornithine, with key residues like Arg92, Arg141, and His168 involved in CP binding, and Asp263 and His302 in ornithine binding. acs.orgacs.org Residue D263, in particular, has been shown to be crucial for catalytic activity, as its mutation leads to a substantial loss of activity without affecting protein stability. acs.org

Ornithine Aminotransferase (OAT): The atomic structures of OAT reveal that the active site contains the PLP cofactor, which forms an internal aldimine with a lysine residue in the absence of a substrate. mdpi.com During the first half-reaction, ornithine displaces the lysine to form an external aldimine with PLP. mdpi.com The specificity for the δ-amino group of ornithine is determined by the geometry of the active site. rcsb.org Structural comparisons between OAT and the related 4-aminobutyrate aminotransferase show that specificity differences are largely due to the steric positions of two tyrosine residues in the OAT active site. rcsb.org

Peptide Arginases (e.g., OspR): A recently discovered class of enzymes, peptide arginases, catalyze the post-translational conversion of arginine residues within a peptide to ornithine. acs.orgnih.gov The crystal structure of a peptide arginase, OspR, revealed that despite low sequence similarity to conventional arginases (which act on free arginine), the core hydrolytic mechanism is conserved. acs.orgresearchgate.net Both enzyme types utilize a binuclear manganese cluster in the active site and produce urea as a coproduct. acs.orgnih.gov However, significant structural rearrangements are necessary to accommodate the large peptide substrate in OspR, explaining its ability to perform this modification within a protein context. acs.org

Cellular and Subcellular Dynamics of L Ornithine

Membrane Transport Systems and Their Mechanisms for L-Ornithine Uptake and Efflux

The transport of L-ornithine across the plasma membrane is a mediated process involving several distinct transport systems. These systems facilitate both the uptake of L-ornithine into the cell and its efflux back into the extracellular space. The primary mechanisms involved are facilitated diffusion and active transport. ontosight.ai

Several families of transport proteins are responsible for L-ornithine transport, with varying specificities and dependencies on ions like sodium. Key transporters include:

Cationic Amino Acid Transporters (CATs): This family, including CAT-1, CAT-2, and CAT-3, transports cationic amino acids such as L-ornithine, L-arginine, and L-lysine. ontosight.aiarvojournals.orgarvojournals.org This transport is generally sodium-independent. arvojournals.org Studies in human retinal pigment epithelial (RPE) cells have shown that CAT-1 is a major transporter for L-ornithine uptake. arvojournals.org Silencing the CAT-1 gene in these cells led to a significant decrease in L-ornithine uptake. arvojournals.org

System y+L Transporters: This system, which includes transporters like y+LAT1 and y+LAT2, facilitates the transport of cationic amino acids and also neutral amino acids in a sodium-dependent or independent manner. arvojournals.orgmdpi.com In RPE cells, y+LAT2 has been identified as another contributor to L-ornithine uptake, though to a lesser extent than CAT-1. arvojournals.org

Other Transporters: The orphan transporter SLC6A18 has also been implicated in L-ornithine transport in certain cell types. ontosight.ai The specific transporters involved can vary depending on the cell type and tissue. ontosight.ai

The transport of L-ornithine is crucial for various physiological functions, including ammonia (B1221849) detoxification via the urea (B33335) cycle and cell growth. ontosight.ai Dysregulation of these transport systems can be associated with pathological conditions. ontosight.ai

Table 1: Key Membrane Transport Systems for L-Ornithine

Transporter SystemKey ProteinsTransport MechanismSubstratesRole in L-Ornithine Transport
Cationic Amino Acid Transporters (CATs) CAT-1, CAT-2, CAT-3Sodium-independentL-ornithine, L-arginine, L-lysineMajor uptake pathway in many cells, including RPE cells. ontosight.aiarvojournals.orgarvojournals.org
System y+L y+LAT1, y+LAT2Sodium-dependent/independent exchangeCationic and neutral amino acidsContributes to both uptake and efflux of L-ornithine. arvojournals.orgarvojournals.org
Orphan Transporters SLC6A18Facilitated diffusion/active transportL-ornithineImplicated in L-ornithine transport in specific cell types. ontosight.ai

Intracellular Compartmentation and Organelle-Specific Roles (e.g., Mitochondrial-Cytosolic Exchange)

Within the cell, L-ornithine is not uniformly distributed but is compartmentalized, with distinct roles in different organelles, most notably the mitochondria and the cytosol. This compartmentation is critical for the proper functioning of metabolic pathways like the urea cycle. sigmaaldrich.comasm.org

The inner mitochondrial membrane separates the mitochondrial pool of L-ornithine from the cytosolic pool. asm.org The transport of L-ornithine across this membrane is mediated by specific mitochondrial carriers, primarily the ornithine/citrulline antiporter , also known as the mitochondrial ornithine transporter. uniprot.orguniprot.org There are two main isoforms of this transporter in humans, ORC1 (SLC25A15) and ORC2 (SLC25A2) . nih.govuniprot.org

ORC1 is the predominant isoform and is crucial for the urea cycle. nih.govresearchgate.net It facilitates the exchange of cytosolic L-ornithine for mitochondrial L-citrulline. uniprot.orgnih.govresearchgate.net This process is essential for connecting the cytosolic and mitochondrial reactions of the urea cycle. uniprot.orgresearchgate.net

ORC2 has a broader substrate specificity than ORC1, transporting not only L-ornithine, L-lysine, and L-arginine but also their D-isomers, as well as L-histidine and L-homoarginine. nih.govnih.gov While both isoforms are found in many tissues, ORC1 is expressed at higher levels, particularly in the liver. nih.gov

This mitochondrial-cytosolic exchange is a key regulatory point. For instance, in Neurospora crassa, the presence of high cytosolic arginine levels can inhibit the entry of ornithine into the mitochondria, preventing a futile cycle of catabolic ornithine being re-used in the anabolic pathway. asm.org

Defects in the mitochondrial ornithine transporter, specifically ORC1, lead to the rare genetic disorder hyperornithinemia-hyperammonemia-homocitrullinuria (HHH) syndrome, characterized by elevated levels of ornithine and ammonia in the blood. nih.govresearchgate.netd-nb.info

Table 2: Mitochondrial Ornithine Transporters and their Characteristics

Transporter IsoformGeneSubstrate SpecificityPrimary FunctionTissue Expression
ORC1 SLC25A15L-ornithine, L-citrulline, L-lysine, L-arginine nih.govnih.govOrnithine/citrulline exchange for the urea cycle. nih.govresearchgate.netHigh in liver, pancreas, lungs, testis. nih.govd-nb.info
ORC2 SLC25A2Broader: L- and D-isomers of ornithine, lysine (B10760008), arginine; L-histidine, L-homoarginine. nih.govuniprot.orgnih.govTransport of basic amino acids. uniprot.orgExpressed in many tissues, but at lower levels than ORC1. nih.govd-nb.info

Influence on Cellular Processes in in vitro Research Models (e.g., as a cell culture media component for metabolic studies)

L-ornithine HCl is a common supplement in cell culture media for various in vitro research models, where it influences a range of cellular processes. sigmaaldrich.com

Metabolic Studies and Cell Growth: L-ornithine is a key intermediate in the synthesis of other amino acids like proline and glutamic acid, as well as polyamines (putrescine, spermidine (B129725), and spermine) which are essential for cell proliferation and differentiation. sigmaaldrich.comcreative-proteomics.com In Chinese Hamster Ovary (CHO) cell cultures, L-ornithine supplementation can promote healthy growth and enhance the yield of recombinant proteins. sigmaaldrich.com It is also used in specialized media to select for specific cell types; for example, a medium lacking arginine but supplemented with L-ornithine can be used to eliminate undifferentiated human induced pluripotent stem cells from hepatocyte cultures. sigmaaldrich.com

Urea Cycle Research: In cultured hepatocytes, L-ornithine is fundamental for studying the urea cycle, the primary pathway for ammonia detoxification in mammals. sigmaaldrich.com In human keratinocytes, L-ornithine has been shown to influence urea synthesis and the expression of arginase, a key enzyme in the urea cycle. nih.gov

Signal Transduction and Cellular Protection: Recent studies have highlighted the role of L-ornithine in cellular signaling. In human proximal tubular cells, L-ornithine can activate Ca2+ signaling, which in turn protects the cells from reactive oxygen species (ROS)-induced damage. nih.govresearchgate.net It has also been shown to induce intracellular Ca2+ concentration changes in GLUTag cell lines. sigmaaldrich.com

Cytotoxicity Studies: While beneficial in many contexts, high concentrations of L-ornithine can be cytotoxic. In human keratinocytes, concentrations above 20 mM were found to induce apoptosis. nih.gov In an in vitro model of gyrate atrophy, ornithine cytotoxicity in retinal pigment epithelial cells was linked to its transport via CAT-1. arvojournals.org

Table 3: Examples of L-Ornithine Use in In Vitro Research

Cell Line / ModelResearch AreaEffect of L-Ornithine Supplementation
Chinese Hamster Ovary (CHO) cells Biotherapeutics, ToxicologyPromotes healthy growth, enhances recombinant protein yield. sigmaaldrich.com
Primary Human Hepatocytes (PHH) Cell Culture, Metabolic StudiesComponent of standard medium; used in selection media. sigmaaldrich.com
Human Keratinocytes Dermatology, MetabolismInfluences urea synthesis and arginase expression; can be cytotoxic at high concentrations. nih.gov
Human Proximal Tubular (HK-2) cells Nephrology, Cell SignalingActivates Ca2+ signaling, protects against oxidative stress. nih.govresearchgate.net
Retinal Pigment Epithelial (RPE) cells Ophthalmology, Disease ModelingStudied in the context of ornithine cytotoxicity in gyrate atrophy. arvojournals.org
GLUTag cells EndocrinologyInduces intracellular Ca2+ concentration and GLP-1 secretion. sigmaaldrich.com

L Ornithine As a Research Probe and in Preclinical Models

Application in Preclinical in vivo Animal Models for Physiological Mechanism Elucidation (excluding therapeutic outcomes)

Animal models allow researchers to study the role of L-ornithine within the complex and integrated systems of a whole organism, providing insights into physiological mechanisms that cannot be fully recapitulated in vitro.

Administering L-ornithine to animal models serves as a method to perturb metabolic homeostasis and trace its physiological consequences. L-ornithine, often administered as L-ornithine L-aspartate (LOLA), is readily absorbed and enters systemic circulation. springermedizin.de Upon reaching the liver, L-ornithine is taken up by periportal hepatocytes where it functions as a key intermediary and an activator of carbamoyl (B1232498) phosphate (B84403) synthetase, a rate-limiting enzyme in the urea (B33335) cycle. springermedizin.denih.gov

By introducing an exogenous supply of L-ornithine, researchers can study the dynamics and capacity of the urea cycle and its relationship with ammonia (B1221849) detoxification. springermedizin.de Such studies have been instrumental in elucidating the metabolic pathways that connect L-ornithine to the synthesis of other amino acids. For example, research in mice has shown that both dietary and plasma arginine, as well as ornithine, are the primary precursors for the synthesis of citrulline, highlighting the pivotal role of these interconnected pathways in whole-body amino acid metabolism. nih.gov These in vivo studies confirm the metabolic map derived from in vitro experiments and provide a quantitative understanding of substrate flow between organs.

L-ornithine is also used as a probe to investigate specific receptor systems and neurochemical pathways. In avian models, L-ornithine has been identified as a potential satiety signal in the brain. jst.go.jp Studies in neonatal chicks have explored the interaction between centrally administered L-ornithine and neuropeptide Y (NPY), a potent appetite stimulator. The co-injection of L-ornithine was found to significantly attenuate the orexigenic (appetite-stimulating) effect of NPY, suggesting a direct interaction between amino acid nutrient signals and neuropeptide systems in the regulation of feeding behavior. jst.go.jp

Furthermore, in vitro studies using rat brain membranes have shown that L-ornithine can interact with the GABA-A receptor complex. nih.gov L-ornithine was found to inhibit the binding of the convulsant ligand t-[35S]butylbicyclophosphorothionate ([35S]TBPS) to the receptor, an effect that suggests a GABA-mimetic (GABA-like) action. This interaction points to a potential role for L-ornithine in neuromodulation, providing a biochemical basis for exploring its neurobiological effects in vivo. nih.gov

Table 3: Examples of L-Ornithine as a Probe in in vivo Mechanistic Studies

Animal ModelMechanism InvestigatedKey FindingReference
Neonatal ChicksNeuroregulation of Feeding BehaviorCentrally administered L-ornithine interacts with neuropeptide Y (NPY) to attenuate NPY-induced food intake. jst.go.jp
Rat (brain membranes)Neuroreceptor InteractionL-ornithine interacts with GABA-A receptors, exhibiting a GABA-mimetic effect by inhibiting [35S]TBPS binding. nih.gov
MiceAmino Acid MetabolismL-ornithine and L-arginine are the predominant precursors for whole-body citrulline synthesis. nih.gov

Role in Isotopic Labeling Studies for Metabolic Flux Analysis (e.g., using ¹³C, ¹⁵N, D labeled L-Ornithine as tracers)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov The method relies on the use of stable, non-radioactive isotope-labeled substrates (tracers) that are introduced into a biological system. medchemexpress.comfrontiersin.org As the labeled substrate is metabolized, the isotope atoms are incorporated into downstream products. By measuring the mass isotopomer distribution of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can deduce the relative contributions of different pathways to the production of a given metabolite and calculate intracellular fluxes. nih.govsemanticscholar.org

L-ornithine labeled with stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (D) serves as a critical tracer for dissecting the pathways in which it participates. isotope.comisotope.comisotope.com For example, by providing ¹⁵N₂-L-ornithine to a system, scientists can trace the path of the nitrogen atoms through the urea cycle or into other nitrogen-containing compounds. isotope.com Similarly, ¹³C₅-L-ornithine allows for the tracking of the carbon backbone as it is converted into proline, glutamate (B1630785), or polyamines. isotope.com

An example of its application is the use of 5,5-²H₂-ornithine (deuterium-labeled) as a tracer in mice to determine the absolute contribution of plasma ornithine to the synthesis of citrulline. nih.gov Such studies provide quantitative data that is essential for building accurate computational models of metabolism. The use of dual-labeled tracers, such as ¹³C and ¹⁵N on the same precursor molecule, can provide even more detailed insights, allowing for the simultaneous quantification of both carbon and nitrogen fluxes within the metabolic network. nih.gov

Table 4: Isotopically Labeled L-Ornithine Tracers in Metabolic Flux Analysis

Isotopic TracerIsotope(s)Application in Metabolic Flux AnalysisReference
L-Ornithine·HCl (¹⁵N₂)¹⁵NTraces the flux of nitrogen atoms from ornithine into the urea cycle and other nitrogenous compounds. isotope.com
L-Ornithine·HCl (¹³C₅)¹³CTraces the carbon skeleton of ornithine through its conversion to citrulline, proline, and glutamate. isotope.com
5,5-²H₂-OrnithineD (²H)Used as a tracer in in vivo animal models to quantify the contribution of ornithine to citrulline synthesis. nih.gov
4-fluoro-L-ornithineFluorine (analog)Used as an analog tracer to monitor metabolic flux through the polyamine biosynthetic pathway in cell culture. nih.gov

Advanced Analytical Methodologies for L Ornithine and Its Metabolites

Chromatographic Techniques for Quantitative Analysis and Separation (e.g., HPLC, GC-MS, LC-MS/MS)

Chromatographic techniques are fundamental to the quantitative analysis of L-ornithine, offering high resolution and sensitivity for its detection in biological samples.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of amino acids, including L-ornithine. creative-proteomics.com Due to the lack of a strong chromophore in L-ornithine, derivatization is often employed to enhance its detection by UV-Visible or fluorescence detectors. A common derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines to form highly fluorescent isoindole derivatives. researchgate.net Reversed-phase HPLC (RP-HPLC) is a frequently utilized mode of separation for derivatized L-ornithine. tandfonline.com

Below is a table summarizing typical parameters for an RP-HPLC method for L-ornithine analysis:

Table 1: Example of RP-HPLC Parameters for L-Ornithine Analysis

ParameterCondition
Column C18 reversed-phase
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Derivatization Pre-column derivatization with o-phthalaldehyde (OPA)
Detection Fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm)
Flow Rate Typically 1.0 mL/min
Injection Volume 10-20 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of L-ornithine. Due to the non-volatile nature of amino acids, derivatization is a prerequisite for GC-MS analysis. Silylation is a common derivatization method, where active hydrogens are replaced with trimethylsilyl (B98337) (TMS) groups to increase volatility. The resulting TMS-derivatized L-ornithine can be separated by gas chromatography and detected with high specificity and sensitivity by mass spectrometry. The mass spectrum of the derivatized compound provides structural information, aiding in its unambiguous identification. researchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of L-ornithine in complex biological matrices due to its superior sensitivity, specificity, and high-throughput capabilities. nih.govfoodb.ca This technique couples the separation power of liquid chromatography with the precise detection of tandem mass spectrometry. Derivatization is not always necessary for LC-MS/MS, as the mass spectrometer can directly detect the native compound. The use of stable isotope-labeled internal standards, such as D6-ornithine, allows for accurate and precise quantification by correcting for matrix effects and variations in instrument response. frontiersin.org

A representative LC-MS/MS method for L-ornithine quantification is outlined below:

Table 2: Typical LC-MS/MS Method Parameters for L-Ornithine Quantification

ParameterCondition
Chromatography Reversed-phase or HILIC
Mobile Phase Gradient elution with acidified water and an organic solvent (e.g., acetonitrile or methanol)
Ionization Source Electrospray Ionization (ESI) in positive ion mode
Mass Spectrometry Triple quadrupole (QqQ) mass spectrometer
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition e.g., for L-Ornithine: Q1: 133.1 m/z -> Q3: 70.1 m/z

Spectroscopic Approaches for Investigating Biomolecular Interactions and Dynamics (e.g., NMR)

Spectroscopic techniques provide valuable insights into the structural and dynamic aspects of L-ornithine's interactions with other biomolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying biomolecular interactions at an atomic level. While the direct NMR observation of L-ornithine can provide information about its conformation, its application in studying interactions often involves observing the chemical shift perturbations of a binding partner, such as a protein, upon the addition of L-ornithine. nih.gov For instance, 1H-15N HSQC (Heteronuclear Single Quantum Coherence) NMR experiments can be used to monitor changes in the amide signals of a protein, identifying the specific amino acid residues involved in the binding of L-ornithine. The use of 15N-labeled L-ornithine can also be employed to directly observe its signals and how they are affected by the interaction. tandfonline.com Although technically challenging due to the lower sensitivity of the 15N nucleus, advancements in NMR technology have made such investigations more feasible. tandfonline.com

A recent study investigated the interaction between L-ornithine and bovine serum albumin (BSA) using a combination of spectroscopic methods, including fluorescence and circular dichroism. nih.gov The study revealed that L-ornithine binds to BSA, leading to conformational changes in the protein. nih.gov While this particular study did not focus on NMR, it highlights the utility of spectroscopic approaches in characterizing the binding dynamics of L-ornithine.

Enzymatic Assays for Measuring Specific Pathway Activities

Enzymatic assays are essential for determining the activity of specific enzymes involved in L-ornithine metabolism, thereby providing a functional readout of metabolic pathways. These assays typically measure the rate of product formation or substrate consumption under controlled conditions.

One key enzyme in L-ornithine metabolism is ornithine decarboxylase (ODC) , which catalyzes the conversion of ornithine to putrescine, the first step in polyamine biosynthesis. ODC activity can be measured using various methods, including the quantification of radiolabeled putrescine from radiolabeled ornithine or by colorimetric and fluorometric assays that detect the products of subsequent enzymatic reactions.

Another important enzyme is ornithine-δ-aminotransferase (OAT) , which is involved in the conversion of ornithine to glutamate (B1630785) and proline. nih.gov OAT activity can be measured continuously using coupled enzyme assays. One such assay monitors the consumption of NADH, which is linked to the reduction of a product of the OAT reaction. nih.gov

A fluorometric assay kit is commercially available for the measurement of total ornithine concentrations in biological samples. This enzyme-based assay involves the conversion of ornithine through a series of intermediates, which then react with a probe to produce a stable fluorescent signal.

Integration with High-Throughput Omics Technologies (Metabolomics, Fluxomics, Proteomics)

The integration of L-ornithine analysis with high-throughput omics technologies provides a systems-level understanding of its metabolic network and regulatory mechanisms.

Metabolomics , the comprehensive analysis of all metabolites in a biological system, has been instrumental in identifying alterations in L-ornithine levels and related pathways in various physiological and pathological states. LC-MS/MS-based metabolomics platforms are commonly used to generate profiles of amino acids and other small molecules, revealing the metabolic signature associated with specific conditions. For example, metabolomic studies have shown dysregulation of the ornithine cycle in diseases such as COVID-19.

Proteomics , the large-scale study of proteins, can identify and quantify the enzymes and transporters involved in L-ornithine metabolism. By comparing the proteomes of different cell or tissue states, researchers can identify changes in the expression of key proteins that may influence L-ornithine flux. For instance, proteomic studies of metabolically engineered Corynebacterium glutamicum have provided insights into the enzymatic machinery required for enhanced L-ornithine production.

Fluxomics aims to quantify the rates of metabolic reactions within a biological system, providing a dynamic view of metabolism. Isotope tracing studies, often using 13C- or 15N-labeled substrates, are a cornerstone of fluxomics. By tracking the incorporation of these isotopes into L-ornithine and its downstream metabolites, it is possible to determine the metabolic fluxes through various pathways.

Quantitative Metabolic Flux Analysis (MFA) is a powerful computational and experimental framework used to determine intracellular metabolic fluxes. The core principle of MFA involves the use of a stoichiometric model of metabolic pathways, combined with experimental measurements of extracellular fluxes (e.g., substrate uptake and product secretion rates) and, in the case of 13C-MFA, the isotopic labeling patterns of intracellular metabolites.

The general workflow of a 13C-MFA experiment includes:

Culturing cells or organisms with a 13C-labeled substrate.

Measuring the isotopic labeling patterns of intracellular metabolites, often amino acids derived from protein hydrolysis, using techniques like GC-MS or LC-MS/MS.

Using computational algorithms to fit the measured labeling data to a metabolic model, thereby estimating the intracellular fluxes.

MFA has been applied to study the urea (B33335) cycle, a central pathway involving L-ornithine. By using 15N-labeled tracers, researchers can quantify the flux of nitrogen through the urea cycle and assess its capacity. This approach has been valuable in understanding the pathophysiology of urea cycle disorders.

The integration of these advanced analytical methodologies provides a comprehensive toolkit for investigating the multifaceted roles of L-ornithine in biology. From precise quantification to the elucidation of complex metabolic networks and biomolecular interactions, these techniques are essential for advancing our understanding of this important amino acid.

Computational and Theoretical Approaches in L Ornithine Research

Metabolic Network Reconstruction and Genome-Scale Modeling

Metabolic network reconstruction is a process that involves compiling all relevant metabolic information of an organism to create a mathematical model of its metabolism. wikipedia.org These models, particularly genome-scale models (GEMs), correlate an organism's genomic data with its metabolic pathways and functions. wikipedia.orgnih.gov The reconstruction process begins with an annotated genome and involves inferring metabolic reactions and pathways to build a comprehensive database. wikipedia.org This results in a structured representation of the complete set of biochemical reactions an organism can perform, including information on cellular boundaries and exchange fluxes with the environment. nih.govresearchgate.net

These models are powerful tools for understanding the systems biology of metabolic pathways involving L-Ornithine. wikipedia.org For example, a GEM can be used to analyze the urea (B33335) cycle, where L-Ornithine is a key intermediate, or its role in polyamine biosynthesis. mdpi.com By simulating the metabolic network, researchers can explore and gain a deeper understanding of these circuits. nih.gov Validation and analysis of these reconstructions can identify crucial aspects of metabolism, such as growth yield, resource distribution, and network robustness. wikipedia.org

Genome-scale models have been constructed for various organisms, from bacteria to major model animals like mice (Mus musculus), rats (Rattus norvegicus), and zebrafish (Danio rerio), providing platforms for translational research. nih.govnih.gov By integrating these models with experimental data, such as RNA-sequencing data, scientists can identify metabolic alterations in disease states. For instance, an integrative analysis using a mouse model identified changes in pathways related to amino acid degradation in a model for Alzheimer's disease. nih.gov

Table 1: Key Steps in Genome-Scale Metabolic Reconstruction

StepDescription
1. Draft Reconstruction An initial model is drafted based on the organism's annotated genome and existing biochemical literature. wikipedia.org
2. Model Refinement The draft model is manually curated to fill gaps, remove inconsistencies, and ensure it accurately reflects known metabolic capabilities. wikipedia.org
3. Conversion to Mathematical Model The refined network is converted into a computational format, typically a stoichiometric matrix. wikipedia.org
4. Evaluation and Debugging The model's predictive power is tested by comparing its simulations with experimental data, such as growth studies on different substrates. wikipedia.orgresearchgate.net

Enzyme Kinetic Modeling and Simulation of L-Ornithine Pathways

Enzyme kinetic modeling offers a detailed mathematical description of metabolic pathways by focusing on the rates of enzyme-catalyzed reactions. nih.govresearchgate.net This approach uses equations, such as the well-known Michaelis-Menten equation, to describe the rate of each enzymatic step as a function of metabolite concentrations and kinetic parameters like maximal velocity (Vmax) and the Michaelis constant (Km). nih.govresearchgate.netuah.es The result is a system of ordinary differential equations (ODEs) that can be solved to simulate the dynamic behavior of the pathway over time and predict steady-state concentrations of metabolites and fluxes. nih.gov

This modeling is crucial for understanding the regulation and control of L-Ornithine metabolism. sustainability-directory.com Key enzymes in L-Ornithine pathways, such as Arginase (which produces ornithine from arginine) and Ornithine Decarboxylase (ODC, which initiates polyamine synthesis from ornithine), are primary subjects for kinetic modeling. mdpi.comtandfonline.com By simulating these pathways, researchers can predict how factors like substrate availability or the presence of inhibitors affect the production and consumption of L-Ornithine. nih.govuah.es

For example, a kinetic model of the urea cycle would include the kinetic properties of Arginase, allowing for the simulation of how changes in arginine concentration affect the rate of L-Ornithine production. Similarly, modeling the polyamine synthesis pathway can reveal the contribution of ODC isoforms to the regulation of fluxes, providing non-intuitive predictions about their roles. nih.gov These models are powerful tools for metabolic engineering, enabling the design of more efficient biocatalytic processes. nih.govsustainability-directory.com

Table 2: Representative Enzymes in L-Ornithine Metabolism and Kinetic Modeling Parameters

EnzymeReactionKey Kinetic ParametersModeling Application
Arginase L-Arginine → L-Ornithine + UreaKm (for Arginine), Vmax, Ki (for inhibitors)Simulating flux into the urea cycle and polyamine synthesis. mdpi.com
Ornithine Decarboxylase (ODC) L-Ornithine → Putrescine + CO2Km (for Ornithine), Vmax, Hill coefficientModeling the rate-limiting step of polyamine biosynthesis. tandfonline.com
Ornithine Transcarbamoylase (OTC) L-Ornithine + Carbamoyl (B1232498) phosphate (B84403) → Citrulline + PhosphateKm (for Ornithine, Carbamoyl phosphate), VmaxSimulating a key reaction within the urea cycle.

Molecular Dynamics Simulations and Structural Predictions of Ornithine-Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules, offering deep insights into the dynamic behavior of proteins and their interactions with ligands like L-Ornithine. nih.gov These simulations solve Newtonian equations of motion for each atom in the system, allowing researchers to observe protein conformational changes, binding pathways, and the intricate mechanisms of protein-ligand interactions at an atomic level. nih.govnih.gov

In L-Ornithine research, MD simulations are used to understand how L-Ornithine binds to the active sites of enzymes. For instance, simulations can elucidate the specific interactions between L-Ornithine and key residues in enzymes like Ornithine Decarboxylase (ODC), providing a basis for understanding catalytic mechanisms. tandfonline.comnih.gov

When experimental 3D structures of proteins are unavailable, computational tools can predict them with high accuracy. tandfonline.com AlphaFold2, a machine learning approach, has proven invaluable for predicting protein structures from their amino acid sequences. tandfonline.com This has been applied to study ODC proteins from various fungal species, where experimental crystallization was unsuccessful. tandfonline.com By comparing the predicted structures of fungal ODCs with known mammalian and protozoan structures, researchers can identify variations in secondary structures and active site configurations. tandfonline.com These structural models serve as the starting point for MD simulations to further investigate protein dynamics and function. mdpi.com

Table 3: Computational Tools in the Study of Ornithine-Protein Interactions

Computational ApproachApplication in L-Ornithine ResearchExample
Homology Modeling Predicting the 3D structure of an ornithine-binding protein based on the known structure of a related protein.Modeling a variant of Ornithine Transcarbamoylase (OTC) based on the wild-type crystal structure.
Protein Structure Prediction (e.g., AlphaFold2) Generating high-accuracy 3D models of ornithine-metabolizing enzymes when no experimental structure is available. tandfonline.comPredicting the structures of Ornithine Decarboxylase (ODC) from fungi like Kluyveromyces lactis and Candida albicans. tandfonline.com
Molecular Docking Predicting the preferred binding orientation of L-Ornithine within the active site of a target enzyme. mdpi.comDocking L-Ornithine into the active site of a predicted ODC structure to identify key binding residues.
Molecular Dynamics (MD) Simulation Simulating the dynamic behavior of an enzyme-ornithine complex to understand binding stability and conformational changes. nih.govnih.govAnalyzing the interactions and stability of L-Ornithine in the binding pocket of Arginase over time.

Future Directions and Emerging Research Domains

Elucidating Unexplored Metabolic Interconnections and Novel Pathways

L-ornithine stands at a metabolic crossroads, connecting pathways of amino acid and polyamine metabolism. usda.gov It is a key intermediate in the urea (B33335) cycle, where it is synthesized from L-arginine, and also serves as a precursor for the synthesis of proline, polyamines, and citrulline. nih.gov Research in microorganisms like Corynebacterium glutamicum has highlighted the intricate regulation of L-ornithine biosynthesis, which is linked to the tricarboxylic acid (TCA) cycle through its precursor, α-ketoglutarate. nih.gov Metabolic engineering studies have shown that modulating the central metabolic pathways, such as the glycolytic pathway and the TCA cycle, can significantly impact the production of L-ornithine. nih.gov

Future investigations are expected to focus on uncovering novel metabolic routes and regulatory networks centered around L-ornithine. For instance, the catabolism of arginine to ornithine in mitochondria and its potential role as a precursor for proline biosynthesis is an area of active investigation. nih.gov Understanding the flux of nitrogen through ornithine is critical, as it influences the cellular pools of several important amino acids and their derivatives. usda.gov The interaction between ornithine metabolism and other pathways, such as the biosynthesis of polyamines which are crucial for cell growth and proliferation, presents a rich area for future exploration. nih.gov Dysregulation of the ornithine cycle has been observed in various diseases, including COVID-19, where it is linked to inflammation and coagulation pathways, suggesting unexplored systemic roles for ornithine and its metabolites. frontiersin.org

Metabolic Pathway Key Intermediates and Enzymes Connection to L-Ornithine
Urea Cycle Arginine, Arginase, Ornithine TranscarbamylaseL-ornithine is a central intermediate, accepting a carbamoyl (B1232498) group to form citrulline. nbinno.comhmdb.ca
Proline Biosynthesis Glutamate (B1630785), Ornithine-δ-aminotransferaseOrnithine can be converted to glutamate-γ-semialdehyde, a precursor for proline. nih.gov
Polyamine Biosynthesis Ornithine Decarboxylase (ODC)L-ornithine is the direct precursor for the synthesis of putrescine, the simplest polyamine. researchgate.net
Arginine Metabolism Argininosuccinate Synthase, Argininosuccinate LyaseOrnithine is a product of arginine degradation and a precursor for its synthesis. benthamopenarchives.com
Tricarboxylic Acid (TCA) Cycle α-ketoglutarate, GlutamateThe carbon skeleton of ornithine is derived from glutamate, which is synthesized from the TCA cycle intermediate α-ketoglutarate. nih.gov

Development of Advanced Research Probes and High-Resolution Analytical Tools

Progress in understanding the multifaceted roles of L-ornithine is intrinsically linked to the development of more sensitive and specific analytical methods. A variety of techniques are currently employed for the quantification of L-ornithine in biological samples.

Current Analytical Techniques for L-Ornithine Detection:

Technique Principle Advantages Limitations
ELISA Immunoassay using specific antibodies to detect L-ornithine.High sensitivity and specificity; suitable for various biological samples. immusmol.comMay require sample pre-treatment; cross-reactivity can be a concern.
Capillary Electrophoresis Separation of amino acids based on their electrophoretic mobility.Rapid analysis time, minimal sample preparation. nih.govLower sensitivity compared to mass spectrometry-based methods.
High-Performance Liquid Chromatography (HPLC) Chromatographic separation followed by detection, often requiring derivatization. researchgate.netWell-established and reliable for quantification. creative-proteomics.comCan be time-consuming; derivatization adds complexity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.Considered the gold standard for its high sensitivity, specificity, and ability to distinguish between structurally similar molecules. creative-proteomics.commdpi.comRequires sophisticated instrumentation and expertise.

The future of L-ornithine analysis lies in the development of high-resolution tools that can provide real-time, dynamic measurements within living cells and organisms. The design of novel fluorescent probes is a promising avenue. researchgate.net These probes could enable the visualization and tracking of L-ornithine in different subcellular compartments, providing insights into its spatial and temporal dynamics. nih.gov Furthermore, advancements in microfluidics and "lab-on-a-chip" technologies could lead to the development of portable, high-throughput platforms for L-ornithine analysis. creative-proteomics.com

Systems Biology Perspectives and Network-Level Understanding of L-Ornithine Metabolism

A systems biology approach, which integrates experimental data with computational modeling, is essential for unraveling the complexity of L-ornithine metabolism on a network level. omfcanada.ngo Metabolic modeling has already been used to identify dysregulated pathways involving L-ornithine in conditions like Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) and Long COVID. omfcanada.ngo These models can help in identifying potential therapeutic targets by simulating the effects of perturbations on the metabolic network.

Genomic and transcriptomic analyses across different species are providing insights into the evolution of ornithine metabolism. For example, studies in insects have revealed the loss of the urea cycle and significant alterations in the pathways for arginine and ornithine metabolism. researchgate.net Comparative transcriptomics in early sea urchin embryos suggests an early evolutionary origin for the transcriptional networks that regulate neurotransmitter systems, which can be influenced by amino acid metabolism. mdpi.com

Future research will likely involve the construction of comprehensive, multi-scale models of L-ornithine metabolism that integrate data from genomics, transcriptomics, proteomics, and metabolomics. These models will be instrumental in understanding how the L-ornithine metabolic network is regulated under different physiological and pathological conditions and how it interacts with other cellular processes. This holistic understanding will be crucial for developing targeted interventions for diseases associated with aberrant ornithine metabolism. nih.gov

Q & A

Basic Research Questions

Q. What established protocols ensure accurate purity and stability assessment of L-Ornithine HCl in experimental settings?

  • Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS) is recommended for quantifying purity. Stability studies should employ accelerated degradation protocols under varying pH, temperature, and humidity conditions, followed by kinetic modeling to predict shelf-life. Structural validation via nuclear magnetic resonance (NMR) can confirm molecular integrity .

Q. Which analytical techniques are optimal for characterizing the stereochemical integrity of L-Ornithine HCl in protein-binding studies?

  • Methodology : Use tools like PROCHECK to assess stereochemical quality in protein-ligand complexes. Circular dichroism (CD) spectroscopy or X-ray crystallography can validate the compound’s chiral consistency, while molecular docking simulations (e.g., AutoDock Vina) can predict binding conformations .

Q. What are the best practices for integrating L-Ornithine HCl into cell culture media to study urea cycle dysfunction?

  • Methodology : Dose-response experiments should determine non-cytotoxic ranges (e.g., 0.1–10 mM). Supplement media with L-Ornithine HCl and monitor urea/ammonia levels via enzymatic assays (e.g., urease-coupled colorimetry). Include controls with isotopic tracers (e.g., 15N^{15}\text{N}-labeled arginine) to track metabolic flux .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for L-Ornithine HCl across different in vivo models?

  • Methodology : Conduct meta-analyses with stratified subgrouping by species, dosage, and administration routes (e.g., oral vs. intravenous). Apply mixed-effects models to account for interspecies variability. Validate findings using physiologically based pharmacokinetic (PBPK) modeling to isolate confounding factors like hepatic metabolism or renal clearance .

Q. What strategies minimize enantiomeric impurities during L-Ornithine HCl synthesis without isotopic labeling?

  • Methodology : Optimize asymmetric synthesis using chiral catalysts (e.g., Evans oxazolidinones) or enzymatic resolution with acylase enzymes. Validate enantiomeric excess (ee) via chiral HPLC with polarimetric detection. Computational tools like Density Functional Theory (DFT) can predict reaction pathways to reduce byproducts .

Q. How can multi-omics approaches elucidate L-Ornithine HCl’s role in nitric oxide synthase (NOS) regulation?

  • Methodology : Combine transcriptomics (RNA-seq) to identify NOS isoform expression changes, proteomics (LC-MS/MS) to quantify post-translational modifications, and metabolomics (NMR or GC-MS) to track arginine-ornithine cycle intermediates. Integrate data into knowledge graphs (e.g., Open Research Knowledge Graph) to map pathway interactions .

Q. What statistical frameworks address low-dose effects of L-Ornithine HCl in endocrine disruption studies?

  • Methodology : Use benchmark dose (BMD) modeling to identify non-linear dose-response relationships. Apply Bayesian hierarchical models to pool data from heterogeneous studies. Validate with in vitro reporter gene assays (e.g., luciferase-based NOS activation) to confirm threshold effects .

Methodological Considerations

  • Data Contradiction Analysis : Follow the Statistics Subpanel approach (as in endocrine disruptor studies) to independently audit experimental design, statistical power, and confounding variables. Use sensitivity analyses to test robustness of conclusions .
  • Structural Validation : Cross-reference PROCHECK outputs with empirical data (e.g., crystallographic B-factors) to prioritize regions requiring refinement in structural models .
  • Ethical Reporting : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing, including raw datasets in public repositories (e.g., Zenodo) with detailed metadata .

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